molecular formula C7H13NO2 B1458732 3-(Dimethylamino)cyclobutane-1-carboxylic acid CAS No. 1628252-12-9

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Numéro de catalogue: B1458732
Numéro CAS: 1628252-12-9
Poids moléculaire: 143.18 g/mol
Clé InChI: GAVCMRHXYLTQJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclobutane carboxylic acids are conformationally constrained compounds characterized by a four-membered cyclobutane ring fused to a carboxylic acid group. The rigidity of the cyclobutane ring enhances metabolic stability and binding specificity in medicinal chemistry applications, such as peptide stapling . Substitutions on the cyclobutane ring, including amino, alkyl, and fluorinated groups, modulate physicochemical properties like solubility, lipophilicity, and hydrogen-bonding capacity. 3-(Dimethylamino)cyclobutane-1-carboxylic acid (hypothetical structure inferred from analogs) is a derivative where a dimethylamino group (-N(CH₃)₂) is positioned at the 3-carbon of the cyclobutane ring.

Activité Biologique

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a cyclic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. Its unique structure and functional groups make it a subject of interest in various biological and medicinal chemistry studies. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances its capability to modulate enzyme activity, leading to alterations in cellular processes. This compound has been investigated for its role in enzyme inhibition, particularly in the context of cancer treatment and metabolic regulation .

In Vitro and In Vivo Studies

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • In Vitro Studies : Research involving 9L rat gliosarcoma cells demonstrated that this compound can significantly affect tumor cell uptake and transport mechanisms. For example, when tested alongside transport inhibitors, the compound exhibited high levels of intracellular accumulation, suggesting its efficacy as a substrate for L-type amino acid transport .
  • In Vivo Studies : Biodistribution studies in Fischer rats with implanted tumors showed that this compound has a preferential accumulation in tumor tissues compared to normal brain tissue. The tumor-to-normal brain uptake ratios were significantly high, indicating its potential utility in targeted cancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound possesses distinct biological properties when contrasted with similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
This compoundCyclic structure with dimethylamino groupHigh tumor uptake; enzyme modulation
cis-3-(Dimethylamino)cyclobutane-1-carboxylic acidSimilar cyclic structure; different stereochemistryLower enzyme interaction
trans-3-(Dimethylamino)cyclobutane-1-carboxylic acidSimilar cyclic structure; different stereochemistryVariable biological effects

Case Study 1: Enzyme Inhibition

A recent study focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. The results indicated that derivatives of this compound showed promise as effective inhibitors, demonstrating significant growth inhibition in cancer cell lines while sparing healthy cells .

Case Study 2: Transport Mechanisms

Another investigation assessed the transport mechanisms of this compound using various amino acid transport inhibitors. The findings revealed that it is selectively taken up by L-type amino acid transporters, which could be leveraged for targeted delivery systems in cancer therapy .

Applications De Recherche Scientifique

Chemistry

DMACBA serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Biology

In biological research, DMACBA is utilized in studies related to enzyme inhibition and protein interactions . The dimethylamino group allows it to modulate enzyme activity effectively, which is crucial for understanding metabolic pathways and cellular processes.

Medicine

Research is ongoing to explore DMACBA's potential as a therapeutic agent for various diseases. Notably, studies have demonstrated its efficacy in cancer treatment by inhibiting specific enzymes involved in tumor growth.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. Results indicated that derivatives of DMACBA showed significant growth inhibition in cancer cell lines while sparing healthy cells. This suggests potential for targeted cancer therapies using DMACBA derivatives.

Case Study 2: Transport Mechanisms

Another investigation assessed the transport mechanisms of DMACBA using various amino acid transport inhibitors. The findings revealed that it is selectively taken up by L-type amino acid transporters, indicating its potential utility for targeted delivery systems in cancer therapy.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(Dimethylamino)cyclobutane-1-carboxylic acidCyclic structure with dimethylamino groupHigh tumor uptake; enzyme modulation
cis-3-(Dimethylamino)cyclobutane-1-carboxylic acidSimilar cyclic structure; different stereochemistryLower enzyme interaction
trans-3-(Dimethylamino)cyclobutane-1-carboxylic acidSimilar cyclic structure; different stereochemistryVariable biological effects

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 3-(Dimethylamino)cyclobutane-1-carboxylic acid, and how are key intermediates characterized?

  • Methodological Answer : Common approaches include hydrolysis of nitrile precursors (e.g., 3-methylenecyclobutane-1-carbonitrile) followed by reductive amination to introduce the dimethylamino group. For example, hydrolysis under acidic or basic conditions yields carboxylic acid intermediates, which are then functionalized via protection/deprotection strategies to avoid side reactions . Key intermediates can be characterized using NMR spectroscopy (e.g., carboxy proton signals at δ ~10-12 ppm) and HR-MS for molecular ion confirmation .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry can resolve enantiomers, while NOESY NMR experiments help assign spatial configurations. For example, cis/trans isomerism in cyclobutane derivatives is distinguishable via coupling constants in 1^1H NMR (e.g., vicinal protons in cis isomers show J58 HzJ \approx 5-8\ \text{Hz}) . X-ray crystallography provides definitive structural confirmation .

Q. What safety protocols are recommended for handling amino-substituted cyclobutane carboxylic acids?

  • Methodological Answer : Use respiratory protection, nitrile gloves, and eye/face shields to mitigate exposure. Work in a fume hood due to potential irritancy of amino and carboxylic acid groups. Waste disposal should follow institutional guidelines for organic amines and acids .

Advanced Research Questions

Q. How can synthetic routes be optimized to avoid column chromatography and reduce reliance on transition metals?

  • Methodological Answer : Employ in situ crystallization or aqueous workup strategies. For instance, tert-butyldimethylsilyl (TBS) protection of hydroxyl intermediates allows facile purification via filtration, bypassing column chromatography . Transition-metal-free reductions (e.g., NaBH4_4/I2_2 systems) can replace Pd-catalyzed hydrogenation for amine functionalization .

Q. What strategies resolve contradictions in reported yields or purity across different synthetic methods?

  • Methodological Answer : Systematic reaction monitoring (e.g., TLC, in situ IR) identifies side products or incomplete conversions. For example, competing aza-Michael addition pathways in amine synthesis can lead to varying yields; optimizing pH and temperature minimizes byproducts . Reproducibility is enhanced by strict control of anhydrous conditions and reagent stoichiometry .

Q. How can this compound be radiolabeled for PET imaging applications?

  • Methodological Answer : Incorporate 18^{18}F via nucleophilic substitution of precursor tosylates or bromides. For example, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) is synthesized using K18^{18}F/Kryptofix 2.2.2 under anhydrous conditions, followed by HPLC purification . Radiolabeling efficiency is validated via radio-TLC and LC-MS .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : High-resolution LC-MS/MS with ion-trap detectors identifies low-abundance impurities (e.g., dimeric byproducts or oxidation derivatives). Quantitation limits below 0.1% are achievable using charged aerosol detection (CAD) or evaporative light scattering (ELS) .

Application-Oriented Questions

Q. How is this compound evaluated for enzyme inhibition or receptor binding?

  • Methodological Answer : Enzymatic assays (e.g., fluorescence-based or radiometric) screen for activity against targets like aminotransferases. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Structural analogs, such as 3-aminocyclohexadiene derivatives, provide insights into structure-activity relationships (SAR) .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates pKa, logP, and conformational stability. Software like Gaussian or Schrödinger Suite models cyclobutane ring strain and substituent effects. QSAR models trained on cyclopropane/cyclobutane datasets improve accuracy .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Substituent Position and Functional Group Impact

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 3 C₆H₇F₃O₂ 168.12 pKa: 4.36; Boiling point: ~190.6°C TEAD modulators in cancer research
3-(Hydroxymethyl)cyclobutane-1-carboxylic acid 3 C₆H₈O₃ 128.13 Hydrogen-bonding capacity; acidic Organic synthesis intermediates
3-(tert-Butoxy)cyclobutane-1-carboxylic acid 3 C₉H₁₆O₃ 172.22 High purity (≥95%); steric bulk Pharmaceuticals, agrochemicals
2-Aminocyclobutane-1-carboxylic acid (isomers) 2 C₅H₉NO₂ 115.13 Stereochemical diversity; chiral purity >99% Peptide stapling, drug design
1-Benzylcyclobutane-1-carboxylic acid 1 C₁₂H₁₄O₂ 190.24 White solid; GHS non-hazardous Conformational studies, peptide tools
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride 3 C₆H₁₂ClNO₂ 165.62 Chiral building block; purity: 98% Medicinal chemistry

Unique Attributes of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid (Inferred)

While direct evidence is unavailable, extrapolation from analogs suggests:

  • Basic Properties: The dimethylamino group (-N(CH₃)₂) at position 3 would increase basicity (predicted pKa ~8–10) and solubility in polar solvents.
  • Synthetic Routes : Likely synthesized via reductive amination of 3-ketocyclobutane-1-carboxylic acid or nucleophilic substitution of a 3-halogenated precursor.
  • Applications: Potential use in metal coordination, pH-sensitive drug delivery, or as a precursor for quaternary ammonium salts in agrochemicals.

Propriétés

IUPAC Name

3-(dimethylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCMRHXYLTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Dimethylamino)cyclobutane-1-carboxylic acid
3-(Dimethylamino)cyclobutane-1-carboxylic acid
3-(Dimethylamino)cyclobutane-1-carboxylic acid
3-(Dimethylamino)cyclobutane-1-carboxylic acid
3-(Dimethylamino)cyclobutane-1-carboxylic acid
3-(Dimethylamino)cyclobutane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.